2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide
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Overview
Description
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C10H12S2O4 It is a derivative of 1,3-dithiolane, characterized by the presence of two sulfur atoms and a phenyl group attached to the dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide can be synthesized through the oxidation of 2-Methyl-2-phenyl-1,3-dithiolane. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced back to 2-Methyl-2-phenyl-1,3-dithiolane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids, acetic acid as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 2-Methyl-2-phenyl-1,3-dithiolane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in electrophilic aromatic substitution reactions, where the phenyl group is replaced by other functional groups. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiolane: Similar structure but lacks the methyl group and tetraoxide functionality.
2-Methyl-1,3-dithiolane: Similar structure but lacks the phenyl group and tetraoxide functionality.
1,3-Dithiolane: The parent compound without any substituents.
Uniqueness
2-Methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide is unique due to the presence of both a phenyl group and a tetraoxide functionality. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
6331-18-6 |
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Molecular Formula |
C10H12O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3-dithiolane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C10H12O4S2/c1-10(9-5-3-2-4-6-9)15(11,12)7-8-16(10,13)14/h2-6H,7-8H2,1H3 |
InChI Key |
WXDKHNWYVYCQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(S(=O)(=O)CCS1(=O)=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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